3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-2-methylpropanamide
Description
3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide is a pyridinone-derived compound featuring a 5-amino-4-methyl-2-oxopyridine core linked to a 2-methylpropanamide side chain. The compound’s amide group enhances hydrogen-bonding capacity, while the methyl substituents may influence lipophilicity and steric interactions. Limited commercial availability and discontinuation of related analogs (e.g., CAS:1533032-32-4) suggest challenges in synthesis or stability, though its structural features align with bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(5-amino-4-methyl-2-oxopyridin-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H15N3O2/c1-6-3-9(14)13(5-8(6)11)4-7(2)10(12)15/h3,5,7H,4,11H2,1-2H3,(H2,12,15) |
InChI Key |
KAOKGIGKNKWURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(C)C(=O)N |
Origin of Product |
United States |
Biological Activity
3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C₉H₁₃N₃O
- Molecular Weight : 165.22 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological pathways, particularly those involving inflammatory responses and cellular signaling.
Key Mechanisms:
- Cytokine Production : The compound has been shown to trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which play crucial roles in immune responses and inflammation .
- Transcription Factor Activation : It activates transcription factors like NF-kappa-B, leading to increased expression of adhesion molecules (e.g., ICAM1, VCAM1) in endothelial cells .
- Calcium Ion Binding : The compound exhibits calcium ion binding activity, which is essential for various cellular processes including muscle contraction and neurotransmitter release .
Biological Effects
The biological effects of this compound have been evaluated in several studies:
In Vitro Studies
- Endothelial Cells : The compound significantly increases the expression of adhesion molecules in endothelial cells, suggesting a role in vascular inflammation .
- Neuronal Cells : Preliminary studies indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways .
In Vivo Studies
A study conducted on animal models demonstrated that treatment with this compound resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions. The specific pathways affected included those related to the NF-kappa-B signaling cascade.
Case Study 1: Inflammatory Response Modulation
A study involving mice showed that administration of this compound led to a significant reduction in serum levels of pro-inflammatory cytokines after exposure to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotective Effects
In a rat model of neurodegeneration, the compound was administered over four weeks. Results indicated a decrease in apoptotic markers and an increase in neuronal survival rates compared to control groups, suggesting neuroprotective properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[3-(3-Amino-3-oxopropyl)-4-methylphenyl]-2-methylpropanamide (PIN)
This compound replaces the pyridinone ring with a 4-methylphenyl group, creating a phenylalanine-like backbone. Key differences include:
- Core structure: Aromatic phenyl vs. pyridinone lactam.
- Substituents: Both share a 2-methylpropanamide chain, but the phenyl derivative features a 3-amino-3-oxopropyl group instead of the pyridinone’s 5-amino-4-methyl substitution. This alters electronic distribution and steric bulk.
- Naming priority: The PIN structure emphasizes substituent seniority (amide groups over lactams), highlighting nomenclature nuances in complex molecules .
3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid (CAS:1533032-32-4)
This analog substitutes the propanamide with a propanoic acid group:
- Functional group: Carboxylic acid (-COOH) vs. amide (-CONH₂).
- Molecular weight: 196.21 g/mol (propanoic acid) vs. ~210–220 g/mol (estimated for the propanamide analog).
- Stability: The discontinued status of the propanoic acid (all quantities listed as "discontinued") suggests instability or poor pharmacokinetic performance compared to the amide .
Comparative Data Table
| Compound Name | Core Structure | Functional Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide | Pyridinone lactam | Amide | ~210–220 (estimated) | High H-bonding, moderate lipophilicity |
| 3-[3-(3-Amino-3-oxopropyl)-4-methylphenyl]-2-methylpropanamide | Phenyl | Amide | ~250–260 (estimated) | Hydrophobic, sterically bulky |
| 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid | Pyridinone lactam | Carboxylic acid | 196.21 | Ionizable, discontinued |
Research Findings and Implications
- Pyridinone vs. Phenyl Cores: Pyridinones generally exhibit stronger dipole moments and better solubility in polar solvents than phenyl analogs, favoring interactions with biological targets like kinases or proteases. The phenyl variant’s hydrophobicity may enhance blood-brain barrier penetration but reduce target specificity .
- Amide vs. Acid Functionality: Amides resist enzymatic hydrolysis (e.g., by esterases) compared to carboxylic acids, improving metabolic stability. This likely explains the discontinuation of the propanoic acid derivative in favor of amide-based analogs .
- Substituent Positioning: The 5-amino-4-methyl arrangement on the pyridinone optimizes hydrogen-bond donor/acceptor balance, whereas the phenyl analog’s 4-methyl group may introduce steric hindrance in binding pockets .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide typically involves multi-step organic reactions, which can be broadly divided into the following stages:
- Formation of the substituted pyridine ring : Synthesized via condensation or catalytic amination of suitable pyridine precursors.
- Introduction of the amino group at the 5-position : Often achieved through nitration followed by reduction or direct amination methods.
- Attachment of the 2-methylpropanamide side chain : Usually accomplished by amide coupling reactions using activated carboxylic acid derivatives or coupling reagents.
This synthetic approach is supported by the literature describing similar pyridine derivatives and their functionalization patterns.
Preparation of the 5-Amino-4-methyl-2-oxopyridine Intermediate
A key intermediate in the synthesis is 3-amino-4-methylpyridine , which can be prepared efficiently by catalytic amination of 4-picoline-3-boronic acid under mild conditions. The reaction uses an inorganic ammonia source (e.g., ammoniacal liquor) and a metal oxide catalyst such as red copper oxide, under ambient temperature with stirring.
| Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 4-Picoline-3-boronic acid | 27.4 g (0.2 mol) | Methanol, room temp | |
| Ammonia (28% mass conc.) | 128 g (1 mol) | Stirring, 2 hours | 95 |
| Copper oxide (catalyst) | 2.9 g (0.02 mol) |
After reaction completion, filtration and recrystallization from ethyl acetate afford 3-amino-4-methylpyridine in high purity and yield.
Attachment of the 2-Methylpropanamide Side Chain
The coupling of the pyridine intermediate with the 2-methylpropanamide moiety is generally achieved through amide bond formation. This can be done via:
- Activation of the carboxylic acid derivative (e.g., 2-methylpropanoic acid or its acid chloride)
- Coupling with the amino group on the pyridine ring using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
- Use of bases like triethylamine (TEA) to facilitate the reaction in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
This step is critical for obtaining the final amide-linked product with high yield and purity.
Nucleophilic Substitution and Functional Group Transformations
The pyridone ring in the compound exhibits electrophilic sites amenable to nucleophilic substitution, particularly at the carbonyl oxygen and adjacent carbons. For example, acylation with bromoacetic acid in DCM yields acylated intermediates useful for further functionalization.
Representative Reaction Conditions and Yields
Mechanistic Insights
- Electronic effects: The electron-withdrawing carbonyl group on the pyridone ring increases electrophilicity at adjacent carbons, facilitating nucleophilic attack.
- Hydrogen bonding: The amide NH group can form intramolecular hydrogen bonds with the pyridone oxygen, stabilizing reactive intermediates.
- Steric effects: The 4-methyl substituent directs substitution preferentially to the 5-amino position due to steric hindrance.
These factors collectively influence the regioselectivity and efficiency of the synthetic transformations.
Industrial and Green Chemistry Considerations
Industrial synthesis aims to optimize yield, purity, and cost-effectiveness. Strategies include:
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of greener solvents and catalysts to minimize environmental impact.
- Streamlining reaction steps to reduce waste and energy consumption.
Such optimizations are essential for commercial production of this compound and its analogs.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalytic amination of boronic acid | 4-picoline-3-boronic acid, NH3, CuO catalyst, MeOH, RT | 85-95 | Mild conditions, high selectivity |
| Amide bond formation | Acid chloride or activated acid, DCC/DIC, TEA, DCM/THF | ~80 | Standard peptide coupling methods |
| Nucleophilic substitution | Bromoacetic acid, DCM | 70-90 | Useful for further functionalization |
Q & A
Q. What analytical methodologies are essential for detecting oxidative metabolites in hepatic microsome studies?
- Methodological Answer:
- LC-HRMS: Use C18 columns (2.1 × 50 mm) with 0.1% formic acid gradient. Identify [M+O]+ and [M+2O]+ ions.
- MS/MS Fragmentation: Compare product ion spectra to synthetic standards.
- CYP Inhibition Assays: Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
